![molecular formula C27H20N2O2 B2991467 4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine CAS No. 899942-29-1](/img/structure/B2991467.png)

4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

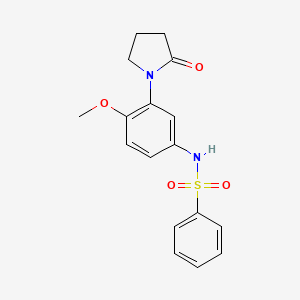

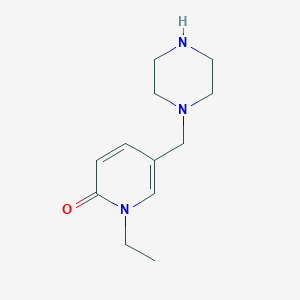

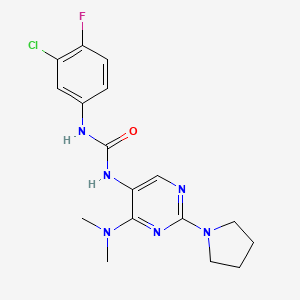

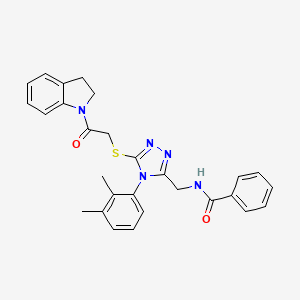

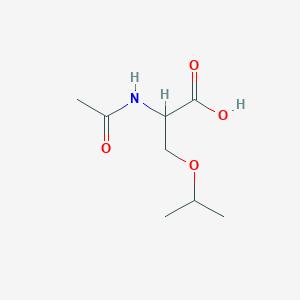

The compound “4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine” is a complex organic molecule. It contains a pyridazine ring which is a six-membered ring with two nitrogen atoms. It also has a furan ring, which is a five-membered ring with an oxygen atom . The methoxyphenyl group is a common substituent in organic chemistry, often contributing to the overall stability of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyridazine ring and the oxygen atom in the furan ring would likely have a significant impact on the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on various factors, including the presence and position of the functional groups. The nitrogen atoms in the pyridazine ring and the oxygen atom in the furan ring could potentially make the compound reactive towards certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrogen and oxygen atoms could affect its solubility, while the aromatic rings could contribute to its stability .Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its furan moiety is particularly useful in multicomponent reactions, which are valued for their atom economy and simplicity. For instance, it can undergo condensation reactions to form novel organic frameworks that are important in drug discovery and material science .

Corrosion Inhibition

In the field of materials science, this compound has been investigated as a corrosion inhibitor for carbon steel in acidic solutions. Its ability to form a protective adsorbed layer on metal surfaces makes it valuable for extending the lifespan of industrial equipment and reducing maintenance costs .

Anticancer Research

The cytotoxic properties of derivatives of this compound have been explored for potential anticancer applications. Studies have shown varying degrees of cytotoxic effects against lung carcinoma cells, indicating its promise as a lead compound for developing new anticancer drugs .

Antimicrobial Activity

Compounds with the 4-[5-(4-Methoxyphenyl)furan-2-yl] moiety have demonstrated antimicrobial activity. This makes them candidates for the development of new antibiotics or antiseptics, especially in a time when antibiotic resistance is a growing concern .

Analgesic Properties

Research into the analgesic properties of related furan derivatives suggests potential applications in pain management. By studying the mechanism of action and efficacy, these compounds could contribute to the creation of new pain relief medications .

Metabolic Disorders Treatment

The furan-2-yl moiety, as part of the compound’s structure, has been associated with agonistic activity on peroxisome proliferator-activated receptors (PPARα). These receptors play a role in the regulation of lipid metabolism, making such compounds relevant in the treatment of dyslipidemia and diabetes .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[5-(4-methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O2/c1-30-22-14-12-20(13-15-22)25-16-17-26(31-25)23-18-24(19-8-4-2-5-9-19)28-29-27(23)21-10-6-3-7-11-21/h2-18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODERSBLLQNZGKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(O2)C3=CC(=NN=C3C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]acetamide](/img/structure/B2991385.png)

![Methyl (2S,4R)-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate](/img/structure/B2991387.png)

![tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate](/img/structure/B2991389.png)

![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]-2-chloroacetamide](/img/structure/B2991394.png)

![2-[(Thian-4-yl)amino]propan-1-ol](/img/structure/B2991398.png)

![N-(2-chlorobenzyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2991400.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2991405.png)